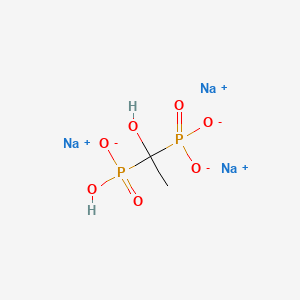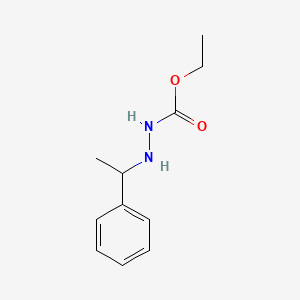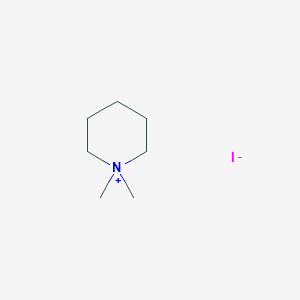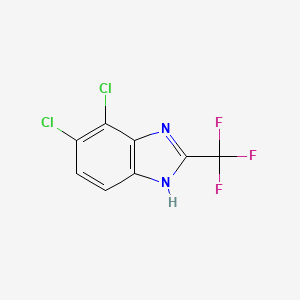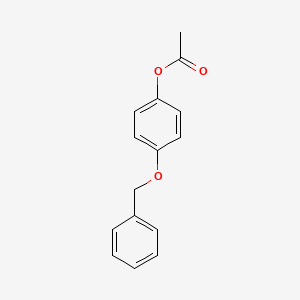
4-Benzyloxyphenyl acetate
Descripción general
Descripción
4-Benzyloxyphenyl acetate is a chemical compound with the molecular formula C₁₅H₁₄O₃ and a molecular weight of approximately 242.27 g/mol . It is also known by other names, including benzeneacetic acid, 4-(phenylmethoxy)- . The compound features a benzene ring substituted with an acetic acid group and a benzyloxy (phenylmethoxy) group.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to an acetic acid moiety via an oxygen atom. The benzyloxy group (phenylmethoxy) is linked to the phenyl ring. The compound’s 2D and 3D structures can be visualized using computational tools .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Liquid Crystal Research
4-Benzyloxyphenyl acetate derivatives have been explored in the field of liquid crystals. Balkanli et al. (2021) synthesized and characterized a novel liquid crystal compound incorporating this compound, investigating its thermodynamic properties through inverse gas chromatography. This research highlights the potential of this compound in developing new liquid crystal materials with specific thermal and chemical characteristics (Balkanli et al., 2021).
Environmental Impact and Microbial Interaction
The environmental impact of compounds related to this compound was studied by Czarny et al. (2019). They assessed the toxic effects of certain herbicidal ionic liquids, including derivatives of this compound, on biogas-producing microbial communities. This research provides insights into the ecological implications of using such compounds in agricultural or industrial contexts (Czarny et al., 2019).
Chemical Synthesis and Characterization
In the field of chemical synthesis, Thomas et al. (2002) utilized this compound derivatives in the oxidative lactonization of stilbenes. Their study demonstrated the potential of this compound in the synthesis of complex organic molecules, which could have implications in pharmaceutical and material science research (Thomas et al., 2002).
Antibacterial Activity
Research by Ranganatha et al. (2014) focused on synthesizing 4-hydroxy benzophenones and their acetic acid derivatives, including this compound, to investigate their antibacterial properties. They found that certain derivatives exhibited significant bacterial growth inhibition, indicating potential applications in the development of new antibacterial agents (Ranganatha et al., 2014).
Propiedades
IUPAC Name |
(4-phenylmethoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)18-15-9-7-14(8-10-15)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUDXDBNKZSVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979068 | |
| Record name | 4-(Benzyloxy)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-66-6 | |
| Record name | NSC43237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Benzyloxy)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzenesulfonyl azide, [2-(trimethoxysilyl)ethyl]-](/img/structure/B1616275.png)

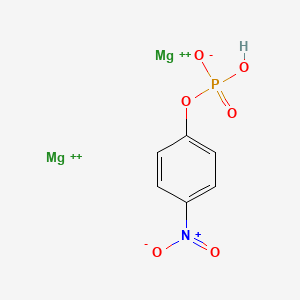
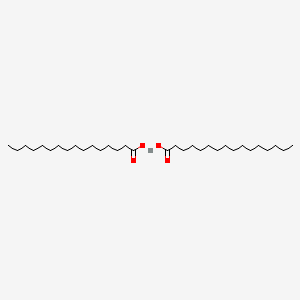
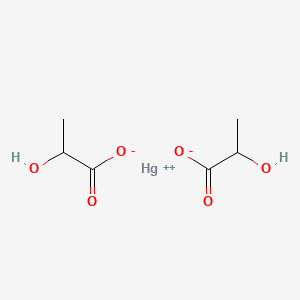
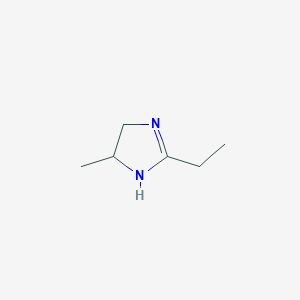

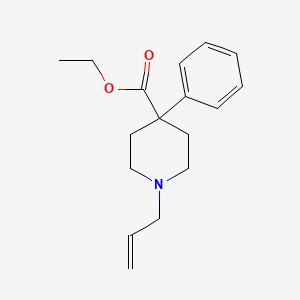
![3-Methylbenzo[c]phenanthrene](/img/structure/B1616289.png)
